molecular formula C27H28N2O B14726961 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol CAS No. 6310-65-2

1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol

Cat. No.: B14726961
CAS No.: 6310-65-2
M. Wt: 396.5 g/mol
InChI Key: LURCDXAYULMBMM-UHFFFAOYSA-N
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Description

1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol is a complex organic compound characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a naphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with bis[4-(dimethylamino)phenyl]methyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

  • Bis[4-(dimethylamino)phenyl]methanol
  • 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol
  • Methanone, bis[4-(dimethylamino)phenyl]-

Comparison: 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol is unique due to the presence of the naphthalen-2-ol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

6310-65-2

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

IUPAC Name

1-[bis[4-(dimethylamino)phenyl]methyl]naphthalen-2-ol

InChI

InChI=1S/C27H28N2O/c1-28(2)22-14-9-20(10-15-22)26(21-11-16-23(17-12-21)29(3)4)27-24-8-6-5-7-19(24)13-18-25(27)30/h5-18,26,30H,1-4H3

InChI Key

LURCDXAYULMBMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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